molecular formula C11H21NO3 B1455412 3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine CAS No. 1354951-55-5

3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine

Cat. No.: B1455412
CAS No.: 1354951-55-5
M. Wt: 215.29 g/mol
InChI Key: DJTIHWKRYPQMAV-UHFFFAOYSA-N
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Description

3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol It is known for its unique structure, which includes a dioxolane ring and an oxane ring connected to a propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine is unique due to its combination of a dioxolane ring, an oxane ring, and a propanamine chain. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-[4-(1,3-dioxolan-2-yl)oxan-4-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c12-5-1-2-11(3-6-13-7-4-11)10-14-8-9-15-10/h10H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTIHWKRYPQMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CCCN)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine
Reactant of Route 2
3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine
Reactant of Route 3
3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine
Reactant of Route 4
3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine
Reactant of Route 5
3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine

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